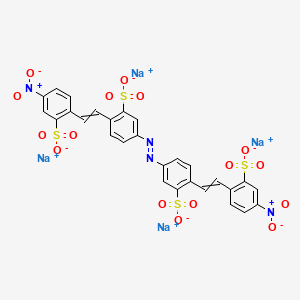
Chlorantine yellow
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorantine yellow is a multifunctional dye widely used in various scientific and industrial applications. It is known for its vibrant yellow color and is utilized in biological experiments, textile dyeing, and other fields. The chemical structure of this compound is represented by the molecular formula C28H16N4Na4O16S4, and it has a molecular weight of 884.66 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Chlorantine yellow can be synthesized through various chemical reactions involving aromatic compounds and sulfonation processes. One common method involves the reaction of aromatic amines with sulfonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and catalysts, followed by purification steps to isolate the dye. The final product is then dried and packaged for distribution. The industrial production methods are designed to maximize yield and ensure consistent quality.
化学反応の分析
Types of Reactions
Chlorantine yellow undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are often performed in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and are conducted under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chlorantine yellow has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye to study chemical reactions and molecular interactions.
Biology: Employed in staining techniques to visualize cellular structures and track biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in textile dyeing, food coloring, and the production of dye-sensitized solar cells
作用機序
The mechanism of action of Chlorantine yellow involves its ability to bind to specific molecular targets and emit fluorescence. The dye interacts with cellular components, allowing researchers to observe and analyze biological processes. The pathways involved include the excitation of electrons and the subsequent emission of light, which is detected using specialized equipment.
類似化合物との比較
Chlorantine yellow is unique due to its specific chemical structure and properties. Similar compounds include:
Fluorescein: Another widely used fluorescent dye with different spectral properties.
Rhodamine: Known for its bright fluorescence and used in various staining applications.
Eosin: Commonly used in histology for staining tissues.
This compound stands out for its versatility and effectiveness in multiple applications, making it a valuable tool in scientific research and industry .
特性
分子式 |
C28H16N4Na4O16S4 |
|---|---|
分子量 |
884.7 g/mol |
IUPAC名 |
tetrasodium;2-[2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H20N4O16S4.4Na/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48;;;;/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChIキー |
WMXWHKMEODSTIM-UHFFFAOYSA-J |
正規SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)

![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)


![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)


![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)

